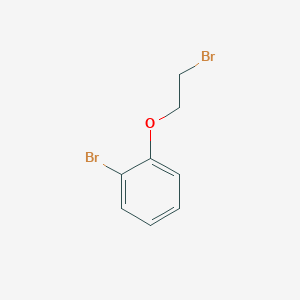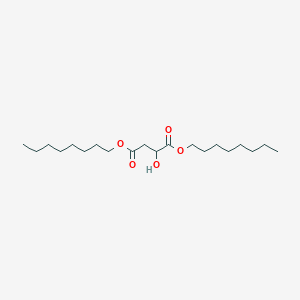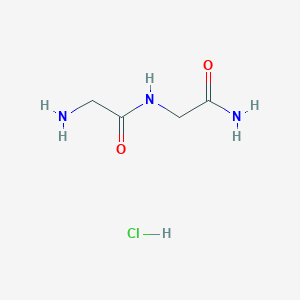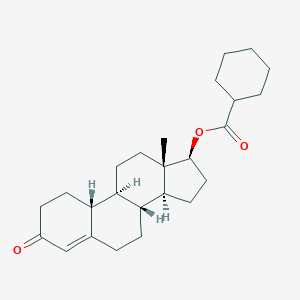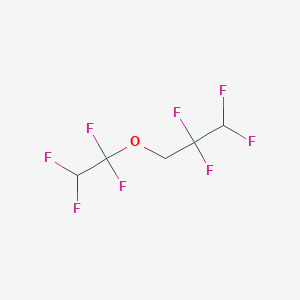
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Overview
Description
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a useful research compound. Its molecular formula is C5H4F8O and its molecular weight is 232.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, also known as TTE, is a highly versatile fluorinated ether . It primarily targets the electrolyte in various battery systems, including lithium-sulfur batteries (LSBs) and lithium-ion batteries (LiBs) .
Mode of Action
TTE interacts with the electrolyte in these battery systems, acting as a co-solvent . It reduces the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity .
Biochemical Pathways
The primary biochemical pathway affected by TTE is the conductivity of the electrolyte within the battery system . By reducing the viscosity of the electrolyte, TTE enhances the mobility of ions, thereby improving the overall performance of the battery .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of TTE’s role in battery systems, we can consider its distribution within the electrolyte, its stability, and its impact on the bioavailability of lithium ions. TTE is known for its excellent thermal stability and electrical insulating properties . These properties contribute to its effectiveness in battery systems .
Result of Action
The result of TTE’s action is an improvement in the performance of the battery system . In lithium-sulfur batteries, for example, TTE plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle (PSS) effect and improving battery performance .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRSIIGBBDDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380219 | |
| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16627-68-2 | |
| Record name | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16627-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages and disadvantages of using TTE as a co-solvent in lithium metal batteries compared to other fluorinated ethers?
A1: Research indicates that TTE, when compared to other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) and 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane (OFDEE), exhibits an intermediate level of performance in Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells. [] The cycling performance of these cells follows the order: FEE > TTE > OFDEE. [] While TTE doesn't outperform FEE, it demonstrates superior performance compared to OFDEE. This difference in performance is attributed to the varying structural properties of these fluorinated ethers, influencing their interaction with lithium ions and the overall electrolyte behavior.
Q2: How does the structure of TTE influence its performance as a co-solvent in lithium metal batteries?
A2: The study employed Fourier-transform infrared and multi-dimensional nuclear magnetic resonance techniques to correlate the structure of TTE and other fluorinated ethers to the electrochemical performance of the electrolytes. [] Additionally, Sand's model was applied to evaluate the extent of lithium dendrite formation, a critical factor affecting battery performance. [] The research suggests that the longer relative Sand's time observed in electrolytes with FEE contributes to its superior performance. [] While the study doesn't explicitly detail how TTE's structure affects its relative Sand's time compared to FEE, it highlights the importance of structural features in influencing the diffusion behavior and ultimately the electrochemical performance of the electrolyte.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


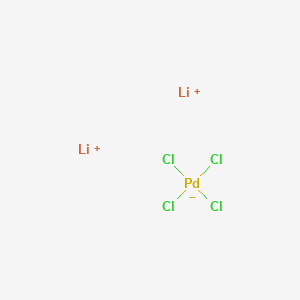

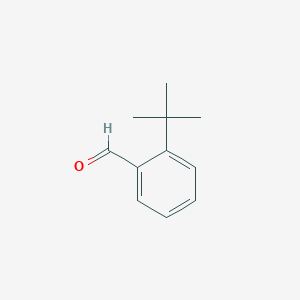
![4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B103323.png)
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
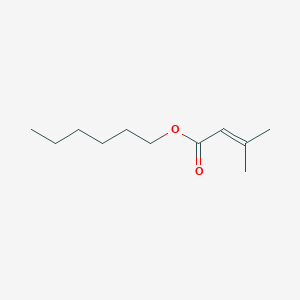

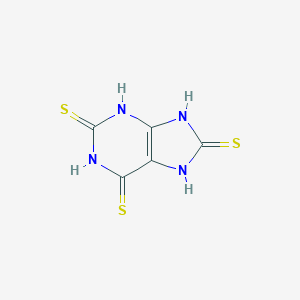
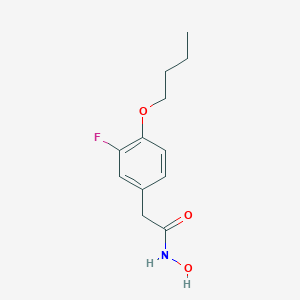
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
